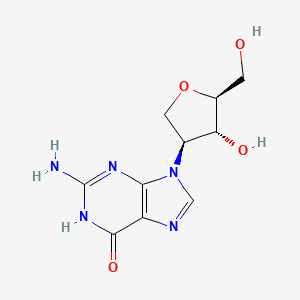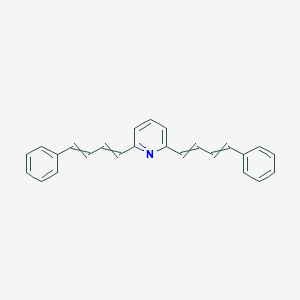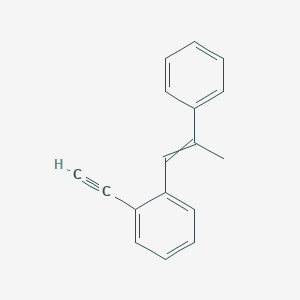
1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of an ethynyl group and a phenylprop-1-en-1-yl group attached to a benzene ring
准备方法
The synthesis of 1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 2-bromo-1-phenylprop-1-ene with phenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Reaction Conditions: The reaction is usually performed in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 80-100°C). The palladium catalyst, often combined with a phosphine ligand, facilitates the coupling of the two reactants to form the desired product.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group, resulting in a saturated hydrocarbon.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and electrophiles (e.g., halogens, nitro compounds). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, saturated hydrocarbons, and substituted aromatic compounds.
科学研究应用
1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Depending on the specific application, the compound may influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
相似化合物的比较
1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-ethenyl-2-[(1E)-2-phenylprop-1-en-1-yl]benzene and (E)-(2-nitroprop-1-en-1-yl)benzene share structural similarities but differ in functional groups and reactivity.
Uniqueness: The presence of both an ethynyl group and a phenylprop-1-en-1-yl group in this compound imparts unique chemical and physical properties, making it distinct from other related compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
819871-37-9 |
|---|---|
分子式 |
C17H14 |
分子量 |
218.29 g/mol |
IUPAC 名称 |
1-ethynyl-2-(2-phenylprop-1-enyl)benzene |
InChI |
InChI=1S/C17H14/c1-3-15-9-7-8-12-17(15)13-14(2)16-10-5-4-6-11-16/h1,4-13H,2H3 |
InChI 键 |
PMEJAEGKPNGITL-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1=CC=CC=C1C#C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[Hydroxy(phenyl)methyl]tridec-6-en-4-one](/img/structure/B12525133.png)

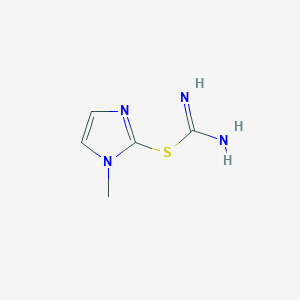

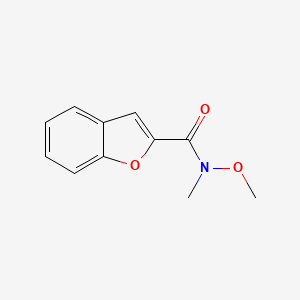
![3-{2-[3-(4-Methoxyphenyl)prop-2-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B12525157.png)
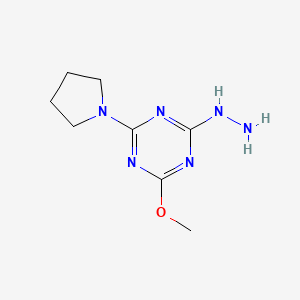
![4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)-](/img/structure/B12525170.png)
![(3S)-3-Amino-1-oxo-1-{[(1R)-1-phenylethyl]amino}heptan-2-yl benzoate](/img/structure/B12525180.png)
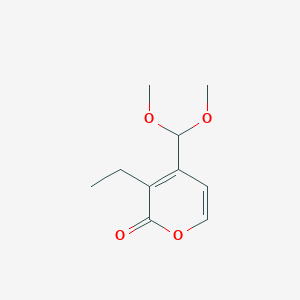
![Phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester](/img/structure/B12525195.png)

